molecular formula C11H7BrClNO2 B6628169 Methyl 8-bromo-6-chloroquinoline-2-carboxylate

Methyl 8-bromo-6-chloroquinoline-2-carboxylate

Cat. No.: B6628169
M. Wt: 300.53 g/mol
InChI Key: OWQSTGSIZJLGNP-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-chloroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions of the quinoline ring, respectively, and a carboxylate ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-6-chloroquinoline-2-carboxylate typically involves the following steps:

    Bromination and Chlorination: The quinoline ring is first brominated and chlorinated at the desired positions. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Esterification: The carboxylic acid group at the 2nd position of the quinoline ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, chlorination, and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 8-bromo-6-chloroquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting infectious diseases and cancer.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the quinoline ring, contribute to its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-chloroquinoline: Similar in structure but lacks the ester group at the 2nd position.

    8-Bromo-4-chloroquinoline: Differently substituted quinoline with bromine and chlorine at the 8th and 4th positions, respectively.

    7-Bromo-2-chloroquinoline: Another structural isomer with bromine and chlorine at the 7th and 2nd positions.

Uniqueness

Methyl 8-bromo-6-chloroquinoline-2-carboxylate is unique due to the specific positioning of its substituents and the presence of the ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 8-bromo-6-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQSTGSIZJLGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592365-72-4
Record name methyl 8-bromo-6-chloroquinoline-2-carboxylate
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